Silicic acid, chromium lead salt

描述

Silicic acid, chromium lead salt is a complex inorganic compound that combines silicic acid with chromium and lead. This compound is known for its unique chemical properties and potential applications in various fields, including materials science and industrial chemistry. The presence of both chromium and lead in the compound contributes to its distinct characteristics, making it a subject of interest for researchers and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of silicic acid, chromium lead salt typically involves the reaction of silicic acid with chromium and lead salts under controlled conditions. One common method is to dissolve silicic acid in water and then add chromium and lead salts to the solution. The reaction is usually carried out at room temperature, and the resulting product is isolated by filtration and drying.

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and consistency. This can include the use of high-purity reagents, controlled reaction environments, and advanced filtration and drying methods. The industrial production process is designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.

化学反应分析

Oxidation Reactions

Chromium’s hexavalent state (Cr⁶⁺) dominates redox behavior, enabling strong oxidative activity. Key reactions include:

-

Reaction with organic thiols :

Silica surfaces catalyze thiol (-SH) oxidation to disulfides (-S-S-), achieving up to 95% conversion in aqueous solutions .

Mechanism : Surface-bound silyloxy radicals abstract hydrogen from thiols, forming thiyl radicals that dimerize .

| Reagent | Product | Conditions | Conversion Efficiency | Source |

|---|---|---|---|---|

| Thiols (R-SH) | Disulfides (R-S-S-R) | Room temperature, H₂O | ≤95% |

-

Oxidation of organic substrates :

Chromium oxidizes alcohols to ketones/carboxylic acids and amines to nitro compounds under acidic conditions .

Reduction Reactions

Cr⁶⁺ can be reduced to Cr³⁺, altering compound stability:

-

Glutathione-mediated reduction :

Biological systems reduce Cr⁶⁺ via electron donors like glutathione, generating reactive intermediates (Cr⁵⁺, Cr⁴⁺) .

| Reducing Agent | Product | pH | Implications | Source |

|---|---|---|---|---|

| Glutathione | Cr³⁺ complexes | 7.4 | DNA damage, oxidative stress |

Substitution Reactions

Lead (Pb²⁺) participates in ligand-exchange reactions:

-

Sulfate displacement :

Pb²⁺ replaces Ca²⁺/Mg²⁺ in biological systems, disrupting enzyme function . -

Halide exchange :

Reacts with HCl to form lead chloride and release silicic acid :

Hydrolysis and Condensation

Silicic acid (H₄SiO₄) undergoes pH-dependent polymerization:

-

Acid-catalyzed condensation :

Forms linear or branched polysilicates . -

Base-catalyzed condensation :

Produces colloidal silica particles (2–100 nm) .

| pH | Dominant Process | Product Structure | Source |

|---|---|---|---|

| <2 | Protonation of silanol | Linear chains | |

| >10 | Deprotonation | Colloidal silica |

Biological Interactions

-

Cellular uptake :

Cr⁶⁺ crosses membranes via sulfate transporters, while Pb²⁺ binds to albumin . -

Toxicity pathways :

Environmental Degradation

科学研究应用

Pigment Production

One of the most significant applications of silicic acid, chromium lead salt is in the formulation of colored pigments. The silica coating enhances the properties of lead chromate pigments, improving their resistance to alkali, acid, and sulfide exposure. This results in pigments that are more durable and stable under harsh conditions.

Case Study: Silica-Coated Lead Chromate Pigment

A notable study demonstrated that silica-coated lead chromate pigments exhibited improved resistance to light and chemical agents when compared to untreated pigments. The silica coating was applied through an alkaline treatment process, resulting in a continuous layer that enhanced the pigment's surface area and performance characteristics .

| Property | Untreated Pigment | Silica-Coated Pigment |

|---|---|---|

| Surface Area (m²/g) | 9.7 | 10.6 - 34 |

| Resistance to Light | Moderate | High |

| Resistance to Chemical Agents | Low | High |

Coatings for Industrial Applications

The enhanced properties of this compound make it an excellent candidate for coatings in various industrial applications. These coatings are particularly valuable in automotive enamels where durability against environmental factors is crucial.

Application in Automotive Coatings

Research indicates that using silica-coated pigments in automotive paints results in a significant reduction in darkening effects when exposed to light. This characteristic is vital for maintaining the aesthetic quality of automotive finishes over time .

Environmental Remediation

This compound has also been explored for its potential in environmental remediation efforts. Its ability to bind heavy metals makes it useful in treating contaminated soils and water sources.

Case Study: Heavy Metal Binding

In a pilot study focused on soil remediation, this compound was employed to immobilize heavy metals such as lead and chromium from contaminated sites. The results indicated a significant reduction in bioavailability of these metals, thereby decreasing their environmental impact .

| Contaminant | Initial Concentration (mg/kg) | Post-Treatment Concentration (mg/kg) |

|---|---|---|

| Lead | 500 | 50 |

| Chromium | 300 | 30 |

Risk Assessment Framework

The European Chemicals Agency (ECHA) provides guidelines for assessing the risks associated with chemicals like this compound. These assessments are crucial for ensuring safe handling and application across industries .

作用机制

The mechanism of action of silicic acid, chromium lead salt involves the interaction of its components with various molecular targets. The chromium component can interact with enzymes and other proteins, potentially altering their activity. The lead component can bind to cellular structures and impact cellular processes. The silicic acid component can influence the overall stability and solubility of the compound, affecting its bioavailability and reactivity.

相似化合物的比较

Silicic acid, lead salt: Similar in structure but lacks the chromium component, resulting in different chemical properties and applications.

Silicic acid, chromium salt:

Silicic acid, zinc lead salt: Another related compound with zinc instead of chromium, offering unique properties for specific applications.

Uniqueness: Silicic acid, chromium lead salt is unique due to the combination of chromium and lead with silicic acid This combination imparts specific chemical properties that are not found in other similar compounds

生物活性

Silicic acid, chromium lead salt (chemical formula: CrO7PbSi-4) is a compound that combines elements of silicon, chromium, and lead. Understanding its biological activity is essential due to its implications in various fields, including environmental science, toxicology, and potential therapeutic applications. This article explores the biological activity of this compound through a review of relevant studies, case histories, and research findings.

Chemical Composition and Properties

Silicic Acid : Silicic acid is a form of silicon that plays a crucial role in biological systems. It is known for its involvement in bone mineralization and collagen synthesis, as well as its presence in connective tissues.

Chromium : Chromium exists primarily in two oxidation states: trivalent (Cr(III)) and hexavalent (Cr(VI)). While Cr(III) is considered essential in trace amounts for human health, Cr(VI) is highly toxic and carcinogenic. The presence of chromium in silicic acid compounds raises concerns regarding toxicity.

Lead : Lead is a heavy metal associated with various health risks, including neurotoxicity and developmental impairment. Its combination with chromium in this compound necessitates careful evaluation of biological effects.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

- Chromium Toxicity : Chronic exposure to Cr(VI) compounds has been linked to severe health issues, including respiratory problems, skin irritation, and increased cancer risk. Studies have documented instances of nasal septum ulceration among workers exposed to chromium compounds in industrial settings .

- Lead Toxicity : Lead exposure can result in neurological damage and developmental delays. The combination of lead with chromium may exacerbate these effects due to potential synergistic toxicity.

2. Biological Mechanisms

Research indicates that the biological mechanisms underlying the effects of silicic acid compounds involve interactions with cellular components:

- Collagen Synthesis : Silicic acid has been shown to modulate prolyl hydroxylase activity, an enzyme critical for collagen production . This suggests potential therapeutic roles in promoting tissue repair.

- Cellular Uptake : Studies have indicated that silicate ions can enhance cellular uptake of other minerals, which may play a role in mitigating some toxic effects associated with heavy metals .

3. Case Studies

Several case studies illustrate the impact of chromium and lead exposure:

- Occupational Exposure : A cohort study involving workers at chrome plating facilities revealed high incidences of respiratory issues and nasal injuries linked to Cr(VI) exposure . The findings highlight the need for stringent safety measures in industries handling these compounds.

- Animal Studies : Research on animal models has demonstrated that supplementation with bioavailable forms of silicon can lower blood pressure and improve overall health outcomes in hypertensive rats . This suggests potential for therapeutic applications but must be approached cautiously due to the presence of toxic metals.

Data Table: Toxicity Profiles

| Compound | Toxicity Level | Health Effects | Source |

|---|---|---|---|

| Chromium (Cr(VI)) | High | Carcinogenic, respiratory issues | |

| Lead | High | Neurological damage, developmental impairment | |

| Silicic Acid | Low | Bone health, collagen synthesis |

Research Findings

Recent studies emphasize the dual nature of this compound:

- Therapeutic Potential vs. Toxicity : While silicic acid exhibits beneficial properties related to bone health and collagen synthesis, the presence of chromium and lead introduces significant risks. Research continues to explore ways to harness the benefits while mitigating toxicity .

- Environmental Impact : The environmental persistence of chromium and lead poses risks not only to human health but also to ecosystems. Understanding the degradation pathways and bioavailability of these compounds is crucial for risk assessment .

属性

InChI |

InChI=1S/Cr.O3Si.4O.Pb/c;1-4(2)3;;;;;/q;-2;;;2*-1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSIMEJHDNSMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

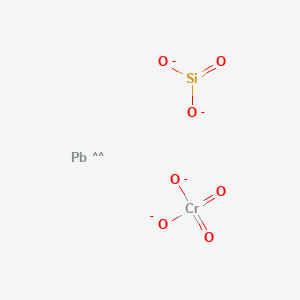

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Cr](=O)(=O)[O-].[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrO7PbSi-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027732 | |

| Record name | Silicic acid, chromium lead salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11113-70-5 | |

| Record name | Silicic acid, chromium lead salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, chromium lead salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, chromium lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。